molecular formula C18H14F3N3OS2 B2857916 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-91-6

2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2857916
CAS RN: 392301-91-6
M. Wt: 409.45
InChI Key: BPIMSUABCLCCSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzamide core, with a 2-methyl substitution on the benzene ring. Attached to the amide nitrogen is a 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl group. This group contains a thiadiazole ring, a trifluoromethyl-substituted benzyl group, and a sulfur atom linking the two .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions. The thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms. The trifluoromethyl group is generally quite stable but could potentially undergo reactions with very strong nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide group and the aromatic rings could impact its solubility, while the trifluoromethyl group could affect its volatility .

Scientific Research Applications

Synthesis and Characterization

  • Preparation Methods: The synthesis of compounds involving 1,3,4-thiadiazoles, similar to 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, can be achieved through various methods. For instance, 3,5-disubstituted 1,2,4-thiadiazoles are prepared using reactions involving thioamides with high yield efficiency (Takikawa et al., 1985).
  • Characterization Techniques: Characterization of these compounds can involve different spectroscopic methods, including IR, NMR, and mass spectrometry, as demonstrated in various studies (Adhami et al., 2012).

Biological and Medicinal Research

  • Anticancer Properties: Some 1,3,4-thiadiazole derivatives have shown promising anticancer activity. For example, certain compounds containing a thiadiazole scaffold have been evaluated for their efficacy against cancer cell lines, showing potential as anticancer agents (Tiwari et al., 2017).
  • Molecular Docking Studies: Molecular docking studies are often performed to predict the mechanism of action of these compounds, providing insights into their interaction with biological targets (Tiwari et al., 2017).

Material Science and Chemistry

  • Supramolecular Gelators: Certain benzamide derivatives, which are structurally related to the compound , have been explored for their properties as supramolecular gelators, revealing the influence of methyl functionality and non-covalent interactions on their behavior (Yadav & Ballabh, 2020).
  • Photochemical Studies: Studies on related benzamide derivatives have explored their photophysical properties, such as fluorescence characteristics and aggregation-induced emission effects (Zhang et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could be interesting to explore its interactions with various biological targets and to investigate its potential uses in medicine or other fields .

properties

IUPAC Name

2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-5-2-3-8-14(11)15(25)22-16-23-24-17(27-16)26-10-12-6-4-7-13(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIMSUABCLCCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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